1-(azocan-1-yl)-3-[2-methoxy-5-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethylamino]methyl]phenoxy]propan-2-ol
Overview
Description
1-(azocan-1-yl)-3-[2-methoxy-5-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethylamino]methyl]phenoxy]propan-2-ol is a complex organic compound with a unique structure that includes an azocane ring, a triazole moiety, and a phenoxy group
Preparation Methods
The synthesis of 1-(azocan-1-yl)-3-[2-methoxy-5-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethylamino]methyl]phenoxy]propan-2-ol involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the azocane ring, followed by the introduction of the triazole moiety and the phenoxy group. Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The azocane ring and the triazole moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can target the triazole moiety, resulting in the formation of reduced triazole derivatives.
Substitution: The phenoxy group can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(azocan-1-yl)-3-[2-methoxy-5-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethylamino]methyl]phenoxy]propan-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying biochemical pathways.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(azocan-1-yl)-3-[2-methoxy-5-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethylamino]methyl]phenoxy]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The azocane ring and triazole moiety play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Compared to similar compounds, 1-(azocan-1-yl)-3-[2-methoxy-5-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethylamino]methyl]phenoxy]propan-2-ol stands out due to its unique combination of structural features. Similar compounds include:
2-(azocan-1-yl)-1-(2-methoxy-5-methylphenyl)ethan-1-amine: This compound shares the azocane ring and methoxy group but lacks the triazole moiety.
Tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine: This compound contains the triazole moiety but has a different overall structure.
These comparisons highlight the distinctiveness of this compound and its potential for unique applications.
Properties
IUPAC Name |
1-(azocan-1-yl)-3-[2-methoxy-5-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethylamino]methyl]phenoxy]propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O3S/c1-29-20-8-7-18(14-23-9-12-31-22-24-17-25-26-22)13-21(20)30-16-19(28)15-27-10-5-3-2-4-6-11-27/h7-8,13,17,19,23,28H,2-6,9-12,14-16H2,1H3,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWQUOKABSGWTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCSC2=NC=NN2)OCC(CN3CCCCCCC3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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